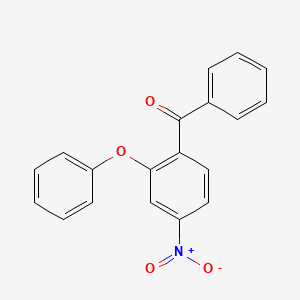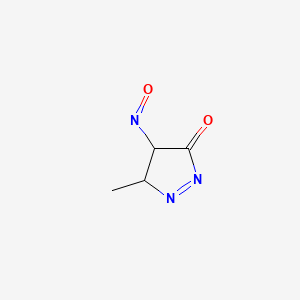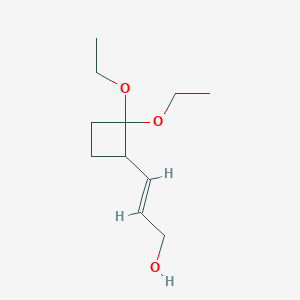
(4-Nitro-2-phenoxyphenyl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitro-2-phenoxyphenyl)-phenylmethanone is an organic compound that belongs to the class of aromatic nitro compounds. These compounds are known for their diverse biological activities and are often used in the synthesis of drugs and other bioactive molecules . The compound is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-O-Ph) attached to a phenylmethanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-phenoxyphenyl)-phenylmethanone typically involves the nitration of 2-phenoxybenzophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position . The reaction conditions are carefully controlled to avoid over-nitration and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-2-phenoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product is (4-amino-2-phenoxyphenyl)-phenylmethanone.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
(4-Nitro-2-phenoxyphenyl)-phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitro-2-phenoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Nimesulide: A nonsteroidal anti-inflammatory drug with a similar nitro-phenoxy structure.
Ibuprofen: Another nonsteroidal anti-inflammatory drug but with a different chemical structure.
Diclofenac: Similar in its anti-inflammatory properties but structurally different.
Uniqueness
(4-Nitro-2-phenoxyphenyl)-phenylmethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(4-nitro-2-phenoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H13NO4/c21-19(14-7-3-1-4-8-14)17-12-11-15(20(22)23)13-18(17)24-16-9-5-2-6-10-16/h1-13H |
InChI Key |
QXRROUXILAFNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)





